molecular formula C4H8S3 B14709998 2-Methyl-1,3,5-trithiane CAS No. 24614-75-3

2-Methyl-1,3,5-trithiane

Cat. No.: B14709998
CAS No.: 24614-75-3
M. Wt: 152.3 g/mol
InChI Key: ANANHBWJLKVNBB-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-trithiane is a versatile heterocyclic organosulfur compound derived from 1,3,5-trithiane, which is the stable cyclic trimer of thioformaldehyde . This methyl-substituted analog serves as a valuable synthetic building block in organic and medicinal chemistry research. Like its parent compound, it is expected to possess a chair conformation and can be functionalized via deprotonation and alkylation at the methylene or methyl group positions, acting as a masked source of aldehyde equivalents for the synthesis of complex molecules . Researchers value 1,3,5-trithiane derivatives for their ability to form complexes with various metal ions, including ruthenium, cobalt, and iridium, making them subjects of interest in materials science and catalysis studies . The structural motif of the trithiane ring is also found in other significant compounds, such as 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (trithioacetone) , highlighting the relevance of this chemical class. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24614-75-3

Molecular Formula

C4H8S3

Molecular Weight

152.3 g/mol

IUPAC Name

2-methyl-1,3,5-trithiane

InChI

InChI=1S/C4H8S3/c1-4-6-2-5-3-7-4/h4H,2-3H2,1H3

InChI Key

ANANHBWJLKVNBB-UHFFFAOYSA-N

Canonical SMILES

CC1SCSCS1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthesis of 1,3,5-Trithianes

1,3,5-Trithianes are six-membered rings with alternating carbon and sulfur atoms. Their synthesis generally relies on the formation of this heterocyclic core from appropriate precursors.

The most common route to the 1,3,5-trithiane (B122704) skeleton involves the acid-catalyzed trimerization of thiocarbonyl compounds or their equivalents.

From Thioformaldehyde (B1214467) Equivalents: 1,3,5-trithiane itself is synthesized by treating formaldehyde (B43269) with hydrogen sulfide (B99878). unifi.itwikipedia.org In this reaction, the unstable thioformaldehyde (CH₂S) is generated in situ and undergoes a cyclotrimerization to form the stable 1,3,5-trithiane ring. wikipedia.org This method is a classic and efficient way to produce the parent compound. unifi.it

From Thioaldehydes and Thioketones: Substituted 1,3,5-trithianes can be formed from the corresponding thioaldehydes and thioketones. wikipedia.org These thiocarbonyl compounds, which are often unstable and prone to oligomerization, will trimerize to yield the 2,4,6-substituted 1,3,5-trithiane. unifi.it For instance, trithioacetone is the trimer of thioacetone. wikipedia.org

From Aldehydes/Ketones with Hydrogen Sulfide: The direct reaction of aldehydes or ketones with hydrogen sulfide in the presence of an acid catalyst can also yield 1,3,5-trithianes. However, these reactions can sometimes lead to complex mixtures of sulfur-containing compounds. unifi.it

A reliable method for preparing 2,4,6-trisubstituted 1,3,5-trithianes involves the reaction of aldehydes with a sulfur source under specific catalytic conditions. One such method utilizes bis(trimethylsilyl)sulfide in the presence of a Lewis acid catalyst like cobalt(II) chloride hexahydrate. unifi.it This approach allows for the formation of the corresponding trimer, the 2,4,6-trisubstituted 1,3,5-trithiane, in high yields. unifi.it

Table 1: Synthesis of 2,4,6-Trimethyl-1,3,5-trithiane (B1616672)

ReactantReagentCatalystSolventReaction TimeYieldReference
Acetaldehyde (B116499)Bis(trimethylsilyl)sulfideCoCl₂·6H₂OCH₃CN4 hours73% unifi.it

Synthesis of 2-Methyl-1,3,5-trithiane

The introduction of a single methyl group at the 2-position of the 1,3,5-trithiane ring is typically achieved through the alkylation of a pre-formed trithiane anion.

This method is a cornerstone of trithiane chemistry, allowing for the formation of a carbon-carbon bond at the 2-position. wikipedia.org The process involves two key steps: the generation of a carbanion and its subsequent reaction with an alkylating agent.

The protons on the carbon atoms of the 1,3,5-trithiane ring are acidic enough to be removed by a strong base. Organolithium reagents, such as n-butyllithium, are commonly used for this deprotonation to generate the 2-lithio-1,3,5-trithiane intermediate. wikipedia.org

The resulting carbanion is stabilized by the presence of the adjacent sulfur atoms. The sulfur atoms can stabilize the negative charge on the carbon through inductive effects and the potential involvement of their d-orbitals in resonance, although the extent of the latter is a topic of discussion. researchgate.net This stabilization is crucial for the successful formation and subsequent reaction of the carbanion.

The reaction is typically carried out in an inert, anhydrous solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. cardiff.ac.uk Once the lithiated species is formed, an electrophile, in this case a methylating agent like methyl iodide, is added to the reaction mixture. The carbanion acts as a nucleophile and attacks the methylating agent, leading to the formation of this compound.

The optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, is critical to maximize the yield and purity of the desired product. researchgate.netresearchgate.net For instance, the use of a slight excess of the organolithium reagent can ensure complete deprotonation. nih.gov Careful control of the temperature during the addition of the alkylating agent is also important to manage the exothermicity of the reaction.

Table 2: General Procedure for the Synthesis of this compound via Alkylation

StepProcedureKey Parameters
1. DeprotonationA solution of 1,3,5-trithiane in anhydrous THF is cooled to a low temperature (e.g., -40°C to -20°C). A solution of n-butyllithium in hexane (B92381) is added dropwise under an inert atmosphere. The mixture is stirred for a period to ensure complete formation of the lithiated species.Inert atmosphere (e.g., Nitrogen, Argon), anhydrous solvent, low temperature.
2. AlkylationMethyl iodide is added to the solution of the lithiated 1,3,5-trithiane. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.Controlled addition of the electrophile, monitoring of reaction progress.
3. Work-up and PurificationThe reaction is quenched with water or an aqueous solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography or recrystallization.Proper quenching, extraction, and purification techniques.

Stereoselective Approaches to Methylated Trithianes

The stereoselective synthesis of methylated trithianes is crucial for controlling the spatial arrangement of the methyl group relative to the trithiane ring. This control is paramount in applications where specific stereoisomers exhibit desired activities. While direct stereoselective methylation of the 1,3,5-trithiane ring is a complex challenge, methods involving chiral auxiliaries and catalysts are being explored. The principles of stereoselective synthesis, such as those used for preparing chiral sulfinyl compounds, can be adapted for trithianes. nih.gov This involves the use of chiral reagents or catalysts to influence the stereochemical outcome of the methylation reaction, leading to the preferential formation of one enantiomer or diastereomer over the other.

One conceptual approach involves the diastereoselective functionalization of a pre-existing chiral trithiane precursor. For instance, a chiral auxiliary attached to the trithiane ring can direct the incoming methyl group to a specific face of the molecule. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound. The development of such methods is an ongoing area of research, with the goal of achieving high levels of stereocontrol.

Synthesis of Advanced 1,3,5-Trithiane Derivatives

The 1,3,5-trithiane scaffold serves as a versatile platform for the synthesis of more complex molecules through the introduction of various functional groups.

Introduction of Phosphinoyl Groups

The incorporation of phosphinoyl groups into the 1,3,5-trithiane framework can lead to derivatives with unique electronic and steric properties. Methodologies for creating phosphinoyl-substituted heterocyclic compounds can be conceptually applied to trithianes. researchgate.netresearchgate.net A general strategy involves the reaction of a lithiated trithiane species with a suitable phosphinoylating agent, such as a phosphinoyl chloride.

For example, deprotonation of this compound with a strong base like n-butyllithium would generate a carbanion at a position on the ring, which can then undergo nucleophilic attack on a dialkyl- or diarylphosphinoyl chloride to yield the corresponding phosphinoyl-substituted trithiane. The reaction conditions, including solvent and temperature, would be critical to optimize the yield and prevent side reactions.

Table 1: Conceptual Synthesis of Phosphinoyl-Trithiane Derivatives

Reactant 1Reactant 2Product
This compoundn-Butyllithium, then Dialkylphosphinoyl chloride2-Methyl-x-(dialkylphosphinoyl)-1,3,5-trithiane
1,3,5-Trithianen-Butyllithium, then Diphenylphosphinoyl chloride2-(Diphenylphosphinoyl)-1,3,5-trithiane

This table presents a conceptual pathway and not experimental results.

Further Alkylation and Functionalization

The carbon atoms of the 1,3,5-trithiane ring can be readily functionalized through deprotonation followed by reaction with an electrophile. wikipedia.org This allows for the introduction of a wide range of alkyl and other functional groups. The parent 1,3,5-trithiane can be deprotonated with organolithium reagents to form a lithium derivative, which can then be alkylated. wikipedia.org

This reactivity can be extended to this compound. The presence of the methyl group may influence the regioselectivity of deprotonation. A strong base can remove a proton from one of the methylene (B1212753) groups of the ring, creating a nucleophilic center that can react with various electrophiles, such as alkyl halides, to introduce additional substituents. organic-chemistry.org

Table 2: Examples of Alkylation Reactions of 1,3,5-Trithiane

Trithiane DerivativeBaseElectrophileProduct
1,3,5-Trithianen-ButyllithiumMethyl iodideThis compound
1,3,5-Trithianen-ButyllithiumBenzyl bromide2-Benzyl-1,3,5-trithiane
This compoundn-ButyllithiumEthyl iodide2-Ethyl-2-methyl-1,3,5-trithiane or x-Ethyl-2-methyl-1,3,5-trithiane

Diversification via Side Chain Modifications

Once functional groups have been introduced onto the 1,3,5-trithiane ring, they can be further modified to create a diverse library of compounds. For example, if an ester group is introduced via alkylation with an alpha-haloester, the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. An introduced keto group can be a handle for various transformations, including reduction, oximation, or Wittig-type reactions. These modifications open up a vast chemical space for the synthesis of novel 1,3,5-trithiane derivatives with tailored properties.

Purification Techniques for this compound and Derivatives

The isolation and purification of this compound and its derivatives are critical steps to obtain materials of high purity for subsequent use.

Recrystallization Methodologies

Recrystallization is a widely employed and effective technique for the purification of solid organic compounds, including 1,3,5-trithiane and its derivatives. google.commt.com The principle of this method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. mt.com

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is highly soluble. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain dissolved in the mother liquor. mt.com The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, be chemically inert, and have a boiling point that allows for easy removal. mt.com For 1,3,5-trithiane derivatives, solvents such as ethanol, benzene, and cyclohexane (B81311) have been reported to be effective for recrystallization. google.comsciencemadness.orgorgsyn.org The purity of the recrystallized product can be assessed by its melting point; a sharp melting point close to the literature value is indicative of high purity. orgsyn.org

Table 3: Solvents for Recrystallization of Trithiane Derivatives

CompoundSolvent(s)Reference
2-{bis(4-fluorophenyl)hydroxymethyl}-1,3,5-trithiane derivativeCyclohexane google.com
Hexahydro-1,3,5-tripropionyl-s-triazine90% Ethanol orgsyn.org
1,3,5-TrithianeBenzene sciencemadness.org

Chromatographic Separation Techniques

The effective separation of this compound from other components in a mixture is crucial for its accurate identification and quantification. Gas chromatography is the most frequently employed technique for this purpose, with the choice of the capillary column's stationary phase being a critical parameter that influences the retention and resolution of the analyte.

Gas Chromatography (GC)

In gas chromatography, the separation of volatile and semi-volatile compounds like this compound is achieved based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The retention time (RT) of a compound—the time it takes to travel from the injector to the detector—is a characteristic feature under a specific set of chromatographic conditions.

The selection of the GC column is paramount. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), separate compounds primarily based on their boiling points. In contrast, polar columns, like those with a polyethylene (B3416737) glycol (e.g., Carbowax) stationary phase, provide separation based on the polarity of the analytes.

While specific retention time data for this compound is not extensively tabulated in publicly available literature, the analysis of related sulfur compounds in complex mixtures like cooked meat and shiitake mushrooms provides valuable insights. For instance, the analysis of volatile compounds in cooked beef and shiitake mushrooms often involves the use of both polar and non-polar GC columns to achieve comprehensive separation of various flavor constituents, including sulfur heterocycles. scielo.brresearchgate.netkoreascience.kr

To enhance the confidence in compound identification, the use of Kovats retention indices (RI) is a standard practice. The retention index relates the retention time of the analyte to the retention times of n-alkane standards. This value is more robust and less susceptible to variations in chromatographic conditions compared to absolute retention times.

The table below presents a compilation of Kovats retention indices for the closely related compound, 1,3,5-trithiane, on different stationary phases, which can serve as a reference point for estimating the elution behavior of its methylated analog.

Kovats Retention Indices for 1,3,5-Trithiane

Stationary PhaseColumn TypeRetention Index (RI)Reference
OV-1Non-polar1259 mdpi.com
Carbowax 20MPolar2123 mdpi.com

The significant difference in the retention index of 1,3,5-trithiane on a non-polar versus a polar column highlights the impact of the stationary phase chemistry on the separation of such sulfur-containing compounds. It is anticipated that this compound would exhibit a similar, yet distinct, chromatographic behavior, with its retention index being influenced by the addition of the methyl group.

High-Performance Liquid Chromatography (HPLC)

While gas chromatography is the predominant technique for analyzing volatile sulfur compounds, high-performance liquid chromatography (HPLC) can be employed for the separation of less volatile or thermally labile related structures. However, specific HPLC methods for the routine analysis of this compound are not commonly reported in the scientific literature, as its volatility makes it an ideal candidate for GC analysis.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR, along with advanced techniques, offer a comprehensive view of the atomic arrangement in 2-Methyl-1,3,5-trithiane.

¹H NMR Spectroscopic Features of this compound

Methyl Protons (CH₃): The protons of the methyl group attached to the C2 carbon typically appear as a characteristic signal in the upfield region of the spectrum.

Ring Methylene (B1212753) Protons (CH₂): The protons on the methylene groups (C4 and C6) of the trithiane ring are chemically equivalent under certain conditions but can exhibit complex splitting patterns due to their diastereotopic nature in a fixed ring conformation.

The exact chemical shifts and coupling constants can vary depending on the solvent used for the NMR experiment. illinois.edu

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (ppm)Multiplicity
Methyl (CH₃)~1.6Doublet
Methine (CH)~4.1Quartet
Methylene (CH₂)~3.8 & ~4.5Doublets (AB system)

Note: The data presented are approximate and can vary based on experimental conditions.

¹³C NMR Spectroscopic Analysis of Ring and Substituent Carbons

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Methyl Carbon (CH₃): The carbon of the methyl substituent appears at a characteristic upfield chemical shift.

Methine Carbon (C2): The C2 carbon, bonded to the methyl group and two sulfur atoms, resonates at a specific downfield position.

Methylene Carbons (C4 and C6): The two methylene carbons of the trithiane ring are equivalent and give rise to a single signal.

Table 2: Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (ppm)
Methyl (CH₃)~22
Methine (C2)~40
Methylene (C4, C6)~32

Note: The data presented are approximate and can vary based on experimental conditions.

Advanced NMR Techniques for Structural Elucidation (e.g., DEPT-135, Solid-state NMR)

To further confirm the structure and differentiate between CH, CH₂, and CH₃ groups, advanced NMR techniques are employed. ipb.ptdiva-portal.org

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is particularly useful for distinguishing carbon types. libretexts.orgpressbooks.pub In a DEPT-135 spectrum of this compound:

The CH and CH₃ carbons will appear as positive peaks.

The CH₂ carbons will appear as negative peaks.

Quaternary carbons, if present, would be absent. nanalysis.com This allows for unambiguous assignment of the carbon signals observed in the broadband-decoupled ¹³C NMR spectrum. libretexts.orgpressbooks.pub

Solid-state NMR: While less common for routine analysis, solid-state NMR can provide information about the molecular structure and dynamics in the solid phase, where the molecule may adopt a more rigid conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. researchgate.net

Molecular Weight Verification and Fragmentation Patterns

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can provide the exact elemental composition. uni-saarland.de

The molecule undergoes characteristic fragmentation upon ionization. The fragmentation pattern is a unique fingerprint of the molecule and helps in confirming its structure. Common fragmentation pathways for thioacetals involve the cleavage of carbon-sulfur bonds, which are weaker than carbon-carbon bonds. The stability of the resulting fragments dictates the major peaks observed in the mass spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. oregonstate.edu

For this compound, the IR spectrum is characterized by the following absorptions:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are typically observed in the region of 2850-3000 cm⁻¹. pressbooks.publibretexts.org

C-H Bending: Bending vibrations for the methyl and methylene groups appear in the 1350-1470 cm⁻¹ region. libretexts.org

C-S Stretching: The carbon-sulfur bond stretches are generally weak and appear in the fingerprint region, typically between 600-800 cm⁻¹.

The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹ or the hydroxyl (O-H) region around 3200-3600 cm⁻¹, confirms the purity of the compound and the absence of these functional groups. pressbooks.publibretexts.org

X-ray Crystallography for Solid-State Structure Determination

The analysis of the β-form of 2,4,6-trimethyl-1,3,5-trithiane (B1616672) reveals that the molecule adopts a chair conformation. iucr.org In this stable arrangement, the three methyl groups occupy equatorial positions to minimize steric hindrance. iucr.org The crystals of this derivative are orthorhombic, belonging to the space group P2₁2₁2₁. iucr.org This detailed structural determination confirms the puckered nature of the trithiane ring, a common feature among cyclohexane (B81311) and its heteroatomic analogs.

Table 1: Crystallographic Data for β-2,4,6-trimethyl-1,3,5-trithiane

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a14.668 Å
b13.438 Å
c4.751 Å
Z4
ConformationChair
Methyl Group PositionEquatorial
C-S Bond Length1.80 Å
C-S-C Bond Angle98.4°
S-C-S Bond Angle115.3°
Data sourced from Valle, G., et al. (1969). iucr.org

Challenges in Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction can be a significant challenge. For many organic compounds, including trithiane derivatives, polymorphism—the ability of a substance to exist in two or more crystalline forms—can complicate crystallization. The α and β forms of 2,4,6-trimethyl-1,3,5-trithiane are a classic example of this phenomenon, with each form having a different melting point and conformation. iucr.org

The process of crystallization is highly sensitive to experimental conditions. Factors such as solvent choice, temperature, and rate of cooling or evaporation can influence which polymorphic form crystallizes, or whether a crystalline material forms at all. For example, obtaining crystals may require slow evaporation from a specific solvent system. In one reported synthesis, suitable crystals were obtained only after dissolving the compound in one solvent, evaporating to dryness, and then redissolving in a different solvent for slow evaporation. nih.gov The formation of semisolid pastes or amorphous precipitates instead of well-defined crystals is a common hurdle, often requiring extensive experimentation with various crystallization techniques to overcome. sciencemadness.org

Electron Diffraction for Gas-Phase Molecular Structure

Gas electron diffraction (GED) is a crucial experimental method for determining the structure of molecules in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.orgrsc.org This technique provides data on bond lengths, bond angles, and torsional angles of an isolated molecule.

A gas-phase electron diffraction study of the parent molecule, 1,3,5-trithiane (B122704), was conducted at a nozzle temperature of 466 K. scispace.comresearchgate.net The experimental data confirmed that the molecule predominantly exists in a chair conformation with C₃ᵥ symmetry. scispace.comresearchgate.net The study revealed that the six-membered ring is considerably more puckered than that of cyclohexane. scispace.comresearchgate.net For this compound, it is expected that the chair conformation would also dominate in the gas phase, with the methyl group preferentially occupying the equatorial position to minimize 1,3-diaxial interactions.

Table 2: Gas-Phase Molecular Structure of 1,3,5-Trithiane from Electron Diffraction

ParameterValue
ConformationChair (C₃ᵥ symmetry)
S-C Bond Length (r₉)1.812 ± 0.004 Å
C-H Bond Length (r₉)1.114 ± 0.004 Å
C-S-C Bond Angle99.1 ± 0.4°
S-C-S Bond Angle115.8 ± 0.1°
H-C-H Bond Angle109.7 ± 1.2°
S-C-S-C Torsional Angle65.2 ± 0.5°
Data sourced from Bencze, Z., et al. (1989). scispace.com

The comparison between solid-state and gas-phase structures often reveals subtle differences. In the gas phase, the molecule is isolated, and its structure is determined solely by intramolecular forces. In the solid state, intermolecular packing forces can cause slight distortions in bond angles and torsional angles. researchgate.net The data from GED, therefore, provides a picture of the molecule's intrinsic geometry.

Conformational Analysis and Stereochemistry

Ring Conformations of 1,3,5-Trithianes (Chair, Twist-boat)

Like cyclohexane (B81311), the 1,3,5-trithiane (B122704) ring can exist in several conformations, with the most stable being the chair form. wikipedia.orgrsc.org The chair conformation minimizes both angle strain and torsional strain by allowing all bond angles to be close to the ideal tetrahedral angle and staggering the substituents on adjacent carbons.

Another notable conformation is the twist-boat. While less stable than the chair form, the twist-boat is a flexible conformation that the ring can pass through during the process of ring inversion, which is the interconversion between two chair conformations. The energy barrier for the chair-to-chair interconversion in 1,3,5-trithiane has been determined to be approximately 11.1 kcal/mol. rsc.org

Factors Influencing Ring Pucker

Several factors influence the puckering of the 1,3,5-trithiane ring:

Torsional Strain: The tendency of the ring to adopt a puckered conformation is largely driven by the need to minimize torsional strain arising from the eclipsing of bonds on adjacent atoms. In a planar conformation, all C-H and C-S bonds would be eclipsed, leading to significant instability.

Angle Strain: The puckering of the ring allows the bond angles to approach the ideal tetrahedral angle of 109.5 degrees, thereby reducing angle strain.

Transannular Interactions: In certain conformations, non-bonded atoms across the ring can come into close proximity, leading to repulsive steric interactions known as transannular strain. The chair conformation effectively minimizes these interactions.

Nature of Substituents: The size, orientation, and electronic properties of substituents on the ring can significantly influence the conformational equilibrium. nih.gov

Conformational Preferences of 2-Methyl-1,3,5-trithiane

In this compound, the methyl group can occupy either an axial or an equatorial position on the chair conformation. The relative stability of these two conformers is determined by a balance of steric and electronic effects.

Axial versus Equatorial Substituent Stability

For monosubstituted cyclohexanes, the equatorial position is generally favored for substituents to avoid unfavorable 1,3-diaxial interactions. libretexts.org In this arrangement, the substituent is positioned further away from the other axial hydrogens on the same side of the ring, minimizing steric repulsion. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the equatorial conformer is also generally considered to be more stable than the axial conformer. This preference is primarily attributed to the avoidance of steric strain between the axial methyl group and the syn-axial hydrogen atoms at the C4 and C6 positions.

ConformerRelative StabilityKey Interactions
Equatorial this compound More StableGauche interactions between the methyl group and the ring carbons.
Axial this compound Less Stable1,3-diaxial interactions between the methyl group and axial hydrogens.

Steric Effects of Methyl Groups

The steric demand of the methyl group plays a crucial role in determining the conformational equilibrium. masterorganicchemistry.com When the methyl group is in the axial position, it experiences steric hindrance from the axial protons on the same side of the ring (1,3-diaxial interactions). This repulsion increases the energy of the axial conformer relative to the equatorial conformer, where the methyl group points away from the ring and experiences less steric clash. libretexts.org

Anomeric Effects in 1,3,5-Trithiane Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, even though this might be sterically less favorable. wikipedia.org This effect is attributed to a stabilizing interaction between a lone pair of electrons on the ring heteroatom and the antibonding (σ*) orbital of the exocyclic C-X bond (where X is the heteroatom of the substituent). wikipedia.org

Substituent Effects on Anomeric Stability

In the context of 1,3,5-trithiane systems, the anomeric effect can influence the conformational preference of substituents at the 2-position. The presence of the sulfur atoms in the ring, with their lone pairs of electrons, can lead to stabilizing anomeric interactions with suitable substituents.

The stability of the axial orientation due to the anomeric effect is dependent on the nature of the substituent. Electronegative substituents are generally required to observe a significant anomeric effect. For a methyl group, which is not strongly electronegative, the anomeric effect is generally weak and often outweighed by steric considerations. Therefore, in this compound, the steric preference for the equatorial position typically dominates over any potential weak anomeric stabilization of the axial position.

Electronic and Electric Dipole Interactions

The electronic environment within the this compound ring is significantly influenced by the presence of three electronegative sulfur atoms and the spatial orientation of the methyl group. These factors are critical in determining the molecule's electric dipole moment. The 1,3,5-trithiane ring predominantly exists in a chair conformation, which minimizes torsional strain. In this compound, the methyl group can occupy either an axial or an equatorial position.

The net dipole moment of each conformer arises from the vector sum of individual bond dipoles. The C-S bonds possess a dipole moment due to the difference in electronegativity between carbon and sulfur. In the symmetric chair conformation of the parent 1,3,5-trithiane, the individual bond dipoles would cancel out, resulting in a net dipole moment of zero. However, the introduction of the methyl group in this compound breaks this symmetry.

For the equatorial conformer , the C-C bond of the methyl group is oriented away from the ring's core, leading to a specific vector sum of bond moments. In the axial conformer , the C-C bond is directed parallel to the principal axis of the ring. This difference in the orientation of the methyl group results in distinct electric dipole moments for the two conformers. The interaction of these dipole moments with a solvent's dielectric field can influence the conformational equilibrium. While specific experimental or calculated values for the dipole moments of the this compound conformers are not readily found in the literature, it is a general principle that the polarity of the solvent can affect the relative stability of conformers with different dipole moments.

Conformational Dynamics: Ring Inversion and Equilibration Studies

The 1,3,5-trithiane ring is not static; it undergoes a dynamic process known as ring inversion or ring flipping. This process involves the interconversion between two equivalent chair conformations. For a substituted derivative like this compound, ring inversion leads to the interconversion of the axial and equatorial conformers.

This dynamic equilibrium is a fundamental aspect of the molecule's behavior and is governed by the energy barrier of the transition state. For the parent 1,3,5-trithiane, the barrier to chair-chair interconversion has been determined by nuclear magnetic resonance (NMR) spectroscopy to be approximately 11.1 kcal/mol. wikipedia.org This relatively high barrier compared to cyclohexane is attributed to the torsional strain involving the lone pairs on the sulfur atoms in the transition state.

For this compound, the energy barrier for ring inversion is expected to be of a similar magnitude, although the methyl substituent may introduce minor perturbations. The rate of this inversion is temperature-dependent, being slow at low temperatures and rapid at higher temperatures on the NMR timescale.

The relative populations of the axial and equatorial conformers of this compound at equilibrium are determined by the difference in their Gibbs free energy (ΔG°). This, in turn, is a function of the enthalpy (ΔH°) and entropy (ΔS°) differences between the two states.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to the absence of 1,3-diaxial interactions. In the case of axial this compound, the methyl group would experience steric repulsion from the axial hydrogen atoms at the C-4 and C-6 positions. However, the longer C-S bond length compared to a C-C bond might slightly alter the severity of these interactions compared to methylcyclohexane.

Calorimetric and computational studies on the parent 1,3,5-trithiane have provided insights into its thermodynamic properties, including its enthalpy of formation. nih.gov However, specific experimental or high-level computational data detailing the ΔG°, ΔH°, and ΔS° values for the axial-equatorial equilibrium of this compound are not prominently available in the scientific literature. Such data would be invaluable for a precise quantitative understanding of its conformational preferences.

Stereoisomerism and Stereoselective Synthesis

The presence of a substituent on the 1,3,5-trithiane ring gives rise to stereoisomerism. In the case of a single methyl group at the C-2 position, the primary consideration is the relative orientation of the methyl group with respect to the other substituents on the ring, which in this case are hydrogens.

The concept of cis and trans isomerism becomes more relevant in di- or polysubstituted derivatives. For this compound itself, the two chair conformers (axial and equatorial) are diastereomers. However, if we consider the relationship of the methyl group to a hydrogen on another ring carbon, we can describe their relative orientation as cis or trans.

The synthesis of 1,3,5-trithianes typically involves the acid-catalyzed trimerization of the corresponding aldehyde or ketone with hydrogen sulfide (B99878) or a surrogate. wikipedia.org The synthesis of this compound would likely proceed from acetaldehyde (B116499). The stereochemical outcome of such a synthesis, without a chiral influence, would generally lead to a mixture of conformers. Achieving stereoselective synthesis, where one stereoisomer is preferentially formed, would necessitate the use of chiral catalysts or auxiliaries, a topic for which specific research on this compound is not widely reported.

As noted, for a monosubstituted trithiane, the focus is on the axial/equatorial equilibrium rather than a distinct pair of isolable cis and trans isomers. In the context of a disubstituted derivative, such as 2,4-dimethyl-1,3,5-trithiane, stable cis and trans isomers would exist. The cis isomer would have both methyl groups on the same face of the ring (e.g., both equatorial or both axial), while the trans isomer would have them on opposite faces (e.g., one equatorial and one axial).

The separation of such stereoisomers is a common challenge in organic chemistry. Standard laboratory techniques such as column chromatography, fractional crystallization, and preparative gas chromatography are often employed. The choice of method depends on the physical and chemical properties of the isomers, such as their polarity and boiling points. For instance, the different dipole moments of cis and trans isomers can lead to differential retention on a polar stationary phase in chromatography. While these are general principles, specific protocols for the separation of stereoisomers of this compound derivatives are not detailed in the available literature.

Theoretical and Computational Chemistry

Topological Analysis of Electron Density (Atoms in Molecules Theory):

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Repulsions):The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing chemical bonding and non-covalent interactions. However, no literature could be located that applies this specific analysis to 2-methyl-1,3,5-trithiane to characterize its intramolecular interactions, such as those arising from steric repulsion involving the methyl group.

Due to the absence of this specific data, generating a scientifically accurate article that strictly adheres to the provided outline is not possible without resorting to speculation or improper extrapolation from different chemical systems.

Hyperconjugation and Stereoelectronic Effects

The conformation and reactivity of this compound are significantly influenced by hyperconjugation and various stereoelectronic effects. The six-membered ring of 1,3,5-trithiane (B122704) predominantly adopts a chair conformation. The introduction of a methyl group at the C2 position can lead to two possible chair conformers: one with the methyl group in an axial orientation and another with it in an equatorial position.

Computational studies on analogous 1,3-dithiane (B146892) systems suggest that the equatorial conformer is generally more stable. This preference is dictated by a combination of steric and stereoelectronic factors. Stereoelectronically, the anomeric effect plays a crucial role in sulfur-containing heterocycles. The anomeric effect in this context refers to the stabilizing interaction between the lone pairs of the sulfur atoms and the antibonding orbital (σ*) of the adjacent C-S bonds.

A key stereoelectronic interaction in thiane-derived compounds is the "reversed Perlin effect". In many six-membered oxygen heterocycles, a "normal" Perlin effect is observed, where the one-bond carbon-hydrogen coupling constant (¹JC-H) for an axial C-H bond is smaller than for its equatorial counterpart, due to nO → σC-Hax hyperconjugation. However, in thianes and 1,3-dithianes, this is often reversed, with ¹JC-Hax > ¹JC-Heq. This is attributed to the donation from equatorial C-H bonds into the antibonding orbitals of the adjacent C-S bonds (σC-Heq → σC-S), which is a dominant interaction. While specific experimental ¹JC-H values for this compound are not widely reported, computational studies on similar structures support these general principles.

The table below summarizes key computed energy differences for related dithiane systems, which provide insight into the conformational energetics of this compound.

CompoundConformer PairCalculated Energy Difference (kcal/mol)Method
5-Methyl-1,3-dithianeChair (equatorial) vs. Chair (axial)-HF/6-31G(d)
1,3-DithianeChair vs. 2,5-Twist4.27B3LYP/6-311+G(d,p)
1,3-DithianeChair vs. 1,4-Twist4.42B3LYP/6-311+G(d,p)

Data adapted from computational studies on dithiane systems.

Modeling Reaction Pathways and Intermediates

Computational modeling has been instrumental in elucidating the reaction pathways and the structure of intermediates in reactions involving 1,3,5-trithiane and its derivatives. A particularly important reaction is the deprotonation at the C2 position to form a carbanion, which is a powerful nucleophile in organic synthesis.

For this compound, deprotonation with a strong base, such as an organolithium reagent, would occur at the C2 position, leading to the formation of the 2-lithio-2-methyl-1,3,5-trithiane intermediate. The stability and structure of this anionic intermediate are of significant interest.

Computational studies on the analogous 2-lithio-1,3-dithiane have provided valuable insights. These studies show that the lithium cation coordinates to the carbanionic center and one or both of the adjacent sulfur atoms. The geometry of the resulting organolithium intermediate is influenced by the solvent, with coordinating solvents like tetrahydrofuran (B95107) (THF) playing a key role in stabilizing the complex.

The reaction of the 2-methyl-1,3,5-trithianyl anion with an electrophile can proceed through a transition state where the electrophile approaches the carbanionic center. The stereochemical outcome of such reactions is dictated by the conformational biases of the intermediate and the transition state energetics.

Gas-phase studies on related 1,3-dithianes have shown that, in the absence of a solvent, deprotonation can be in competition with elimination reactions. researchgate.net Computational modeling helps to understand the thermochemistry of these competing pathways. For this compound, the primary reaction in solution with a strong, non-nucleophilic base is deprotonation at C2.

The table below outlines the key species involved in the deprotonation of this compound, based on modeled reaction pathways of analogous compounds.

SpeciesDescriptionKey Computational Insights
This compoundStarting materialChair conformation is the most stable.
2-Lithio-2-methyl-1,3,5-trithianeAnionic intermediateThe lithium cation is coordinated to the C2 carbanion and the adjacent sulfur atoms. The geometry is influenced by the solvent.
Transition StateFor reaction with an electrophileThe stereochemical outcome is determined by the transition state energetics.

Reaction Mechanisms and Kinetics

Carbanion Chemistry of 1,3,5-Trithianes

The chemistry of 1,3,5-trithianes is largely defined by the reactivity of the carbanion formed upon deprotonation. This nucleophilic species is a cornerstone in various synthetic applications.

The hydrogen atoms attached to the carbon atoms flanked by two sulfur atoms (the alpha-hydrogens) in the 1,3,5-trithiane (B122704) ring exhibit notable acidity. This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting negative charge of the carbanion through inductive effects and the involvement of d-orbitals. libretexts.org The stability of a carbanion is a critical factor influencing its formation and reactivity. libretexts.orgyoutube.com Several factors contribute to carbanion stability, including the inductive effect, hybridization of the charge-bearing atom, and the extent of conjugation. libretexts.org Electronegative atoms adjacent to the negatively charged carbon help to stabilize it. libretexts.org The greater the s-character of the charge-bearing atom, the more stable the anion. libretexts.org Resonance effects, especially those leading to aromaticity, also significantly stabilize a carbanion. libretexts.org

The stability of the trithiane carbanion is a key determinant of its utility in organic synthesis. The negative charge on the carbon is effectively delocalized by the neighboring sulfur atoms, rendering the carbanion relatively stable and therefore accessible for synthetic manipulations. libretexts.org

Once formed, the trithiane carbanion is a potent nucleophile. libretexts.orglibretexts.org This high reactivity stems from the concentration of electron density on the negatively charged carbon atom. youtube.com This makes it an excellent species for attacking electrophilic centers, a fundamental process in the formation of new carbon-carbon bonds. libretexts.org

The nucleophilic character of the trithiane carbanion allows it to participate in a wide array of reactions. It readily attacks various electrophiles, including alkyl halides, carbonyl compounds (aldehydes and ketones), and other electron-deficient species. libretexts.org This reactivity is central to its role as a masked carbonyl group in organic synthesis.

Alkylation Reactions

A significant application of the nucleophilic nature of the 2-methyl-1,3,5-trithiane carbanion is its use in alkylation reactions. After deprotonation with a strong base, such as an organolithium reagent, the resulting carbanion can be treated with an alkyl halide. wikipedia.org This results in the formation of a new carbon-carbon bond, with the alkyl group from the halide becoming attached to the carbon atom of the trithiane ring. wikipedia.org

These alkylation reactions are a powerful tool for constructing more complex molecular architectures from simpler starting materials. The versatility of this method allows for the introduction of a wide range of alkyl substituents onto the trithiane core.

Ring-Opening Reactions

Under certain conditions, 1,3,5-trithiane derivatives can undergo ring-opening reactions. For instance, some dithieno[2,3-b:3',2'-d]thiophenes have been observed to undergo ring-opening in the presence of n-BuLi, leading to the formation of 3,3'-bithiophene-2-carbaldehydes after quenching with an electrophile like DMF. beilstein-journals.org While the provided information does not directly detail the ring-opening of this compound itself, the reactivity of related sulfur-containing heterocycles suggests that such pathways may be possible under specific conditions.

Photochemical Reactions of 1,3,5-Trithianes

The photochemical behavior of 1,3,5-trithianes has been a subject of detailed investigation, revealing complex reaction pathways upon irradiation.

Under steady-state irradiation with 254-nm light in acetonitrile (B52724) solution, 1,3,5-trithianes and their derivatives have been shown to yield dithioesters as primary photoproducts. researchgate.net For example, the photolysis of various 1,3,5-trithianes leads to the formation of dithioesters with the general structure RC(=S)SCH(R)SCH2R. researchgate.net Further irradiation can then lead to the formation of shorter dithioesters, RC(=S)SCH2R, which are considered secondary photoproducts. researchgate.net

Thermal Reactions and Stability

The thermal stability of 1,3,5-trithiane and its derivatives is an important consideration in their application. The parent compound, 1,3,5-trithiane, is a colorless solid with a melting point between 215 and 220 °C. wikipedia.orgchemeurope.com Thermodynamic data, such as the enthalpy of sublimation and fusion, have been determined, providing a quantitative measure of its stability in the solid and liquid phases. nist.gov

Hyperbranched polyimides (HPIs) incorporating s-triazine moieties, which are structurally related to trithianes, have been synthesized and their thermal properties investigated. These materials exhibit high thermal stability, with glass transition temperatures (Tg) above 200 °C and maximum mass loss occurring at temperatures greater than 500 °C. jksus.org This high thermal stability is attributed to the rigid s-triazine rings and the strong intermolecular interactions within the polymer structure. jksus.org

The thermal curing of these HPIs leads to an increased degree of imidization, which further enhances their thermal stability by promoting denser chain packing. jksus.org This demonstrates the inherent thermal robustness of the triazine core structure, which is analogous to the trithiane ring.

Table 2: Thermodynamic Properties of 1,3,5-Trithiane nist.gov

PropertyValueTemperature (K)
Enthalpy of Sublimation (ΔsubH)91.5 kJ/mol331
Enthalpy of Fusion (ΔfusH)32.2 kJ/mol488.4

Reactions with Electrophiles (e.g., Aldehydes, Ketones, Epoxides, Nitriles, Haloformates, Acyl Halides)

This compound and its parent compound, 1,3,5-trithiane, can be deprotonated to form a nucleophilic lithio derivative. This lithiated species readily reacts with a variety of electrophiles, making it a useful reagent in organic synthesis. wikipedia.orgchemeurope.comkisti.re.kr

The reaction with aldehydes and ketones is a common application. masterorganicchemistry.commasterorganicchemistry.com The lithiated trithiane adds to the carbonyl carbon of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively, after an acidic workup. masterorganicchemistry.com This reaction provides a method for the formation of new carbon-carbon bonds.

The general mechanism for the reaction with aldehydes and ketones involves the nucleophilic attack of the lithiated trithiane on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide during the workup step to yield the final alcohol product. masterorganicchemistry.com

While specific examples with epoxides, nitriles, haloformates, and acyl halides are not detailed in the provided search results, the nucleophilic nature of lithiated trithianes suggests that they would undergo similar addition or substitution reactions with these electrophiles. For instance, reaction with an epoxide would likely lead to ring-opening to form a β-hydroxy sulfide (B99878). Reaction with nitriles would yield ketones after hydrolysis of the initial imine adduct. Acyl halides and haloformates would be expected to undergo acylation to form the corresponding keto-trithiane derivatives.

Ring Transformations and Derivatization (e.g., to 1,2,4-trithiolanes)

Substituted 1,3,5-trithianes can undergo ring transformation reactions to yield other sulfur-containing heterocycles. One such transformation is the conversion to 3,5-disubstituted 1,2,4-trithiolanes. This reaction can be achieved by treating the substituted 1,3,5-trithiane with a mixture of sulfur dichloride (S₂Cl₂) and sodium sulfide (Na₂S) under mild conditions. researchgate.net This process typically results in a mixture of diastereoisomers of the 1,2,4-trithiolane (B1207055) product. researchgate.net

The mechanism of this transformation likely involves the cleavage of the 1,3,5-trithiane ring and subsequent rearrangement and re-cyclization with the incorporated sulfur atoms from the reagents. The formation of 1,2,4-trithiolanes from thioketones, which can be considered precursors to trithianes, proceeds through thione S-sulfide intermediates that undergo a 1,3-dipolar cycloaddition with another molecule of the thioketone. clockss.org A similar pathway may be involved in the direct transformation of the trithiane ring.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating 2-Methyl-1,3,5-trithiane from complex mixtures and assessing its purity. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Given its structural similarity to the volatile parent compound 1,3,5-trithiane (B122704), Gas Chromatography (GC) is a primary technique for the analysis of this compound. GC separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. For trithiane and related sulfur compounds, non-polar or semi-polar columns are typically employed. The NIST Chemistry WebBook lists Kovats retention indices for 1,3,5-trithiane, indicating its suitability for GC analysis. nih.govnist.gov The addition of a methyl group would slightly alter its retention time relative to the parent compound, allowing for separation.

Standard GC setups for similar analyses often use a 5% phenyl/95% methyl silicone phase column, which provides good resolution for a wide range of semi-volatile compounds. unodc.org

Table 1: Illustrative Gas Chromatography (GC) Parameters for Trithiane Analysis

ParameterValue/Description
Column Type Capillary Column (e.g., DB-5ms, HP-5)
Stationary Phase 5% Phenyl-methylpolysiloxane
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Injector Temperature 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Initial Temp: 60°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Note: This table presents typical starting parameters. Method optimization is required for specific applications.

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for samples that may not be suitable for GC due to low volatility or thermal instability of other components in the matrix. Reverse-phase (RP) HPLC is the most common mode used for compounds of this nature. sielc.com Separation is achieved based on the compound's polarity, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov The addition of a methyl group to the trithiane ring increases its hydrophobicity, leading to a longer retention time on a reverse-phase column compared to the parent 1,3,5-trithiane.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method

ParameterValue/Description
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or Gradient Elution
A: Water
B: Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS)

Note: The specific gradient and wavelength would be optimized during method development.

Hyphenated Techniques for Identification and Quantification

For unambiguous identification and sensitive quantification, chromatography is coupled with mass spectrometry, a powerful technique that provides structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds like this compound in complex samples. Following separation by the GC, molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum that serves as a chemical fingerprint.

This technique is essential for environmental monitoring and the analysis of food and flavor compounds, where target analytes are often present at very low concentrations amidst hundreds of other substances. researchgate.netmdpi.comdiva-portal.org For instance, GC-MS has been successfully used to identify related sulfur heterocycles in wine and human skin emanations. researchgate.netnih.govunl.edu The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns resulting from the loss of sulfur- and methyl-containing radicals.

For exceptionally complex samples where standard single-column GC-MS cannot provide adequate separation (i.e., peaks overlap), multidimensional GC-MS (MDGC or GCxGC-MS) offers significantly enhanced resolving power. This technique employs two different GC columns connected in series. A fraction of the effluent from the first column is selectively transferred to a second, shorter column with a different stationary phase for further separation before entering the mass spectrometer. This "heart-cutting" approach allows for the isolation of target compounds from interfering matrix components, enabling more accurate identification and quantification. The analysis of trace compounds in matrices like petroleum or complex food extracts would benefit from this advanced approach to ensure this compound is fully resolved from other co-eluting species.

Stable Isotope Dilution Analysis (SIDA) for Quantification

Stable Isotope Dilution Analysis (SIDA) is the gold standard for achieving the highest accuracy and precision in quantitative analysis, especially in complex matrices where matrix effects can suppress or enhance the instrument's signal. The technique involves adding a known quantity of an isotopically labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ³⁴S) to the sample before extraction and analysis.

This labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample preparation and chromatographic analysis. Because the labeled and unlabeled compounds co-elute and are distinguished by the mass spectrometer, any losses during sample workup or variations in instrument response affect both equally. The concentration of the native analyte is then calculated from the ratio of the response of the native to the labeled compound. This approach has been successfully applied to the quantification of the structurally related compound cis-2-methyl-4-propyl-1,3-oxathiane in wine, demonstrating its power and applicability for analyzing sulfur heterocycles. researchgate.netnih.gov The application of SIDA for this compound would necessitate the chemical synthesis of its stable isotope-labeled analog.

Sensor Development based on Trithiane Ligands

The development of chemical sensors relies on the principle of a molecular recognition element (the ligand) interacting with a target analyte, which is then translated into a measurable signal. Trithiane derivatives have been investigated as the molecular recognition element in electrochemical sensors due to their affinity for heavy and transition metal ions.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane typically doped with an ionophore—a compound that selectively binds the target ion.

Cerium(III) Detection: Research has demonstrated the successful use of the parent compound, 1,3,5-trithiane, as an excellent neutral carrier in the construction of a PVC membrane sensor for cerium(III) ions. researchgate.net Despite the need for a Ce(III)-selective sensor for monitoring in industrial and geological samples, this was a pioneering report in the field. researchgate.net The sensor, based on 1,3,5-trithiane, exhibited a Nernstian response, indicating a predictable and logarithmic relationship between the electrode potential and the concentration of Ce(III) ions. researchgate.net The electrode demonstrated good selectivity for cerium(III) over many common alkali, alkaline earth, and other transition and heavy metal ions. researchgate.net It was also found to be a useful indicator electrode for the potentiometric titration of fluoride (B91410) and oxalate (B1200264) ions with a Ce(III) solution. researchgate.net

Table 1: Performance Characteristics of a 1,3,5-Trithiane Based Cerium(III) Ion-Selective Electrode

ParameterValueReference
Linear Dynamic Range5.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M researchgate.net
Nernstian Slope19.4 ± 0.4 mV/decade researchgate.net
Detection Limit3.0 x 10⁻⁵ M researchgate.net
Response Time< 15 seconds researchgate.net
Usable pH Range5.0 - 8.0 researchgate.net
LifetimeAt least 5 months researchgate.net

Copper(II) Detection: The strong coordination affinity between sulfur donor atoms and soft metal ions like copper(II) makes trithiane ligands, in principle, suitable candidates for Cu(II) sensors. While specific studies on this compound for this purpose are not readily available, research on other sulfur-containing organic molecules supports this potential application. For instance, ion-selective electrodes for copper(II) have been successfully developed using carriers like 2,2':5',2''-terthiophene and various mixed aza-thioether crowns. electrochemsci.orgnih.gov These sensors also show Nernstian responses over wide concentration ranges and good selectivity against interfering ions, establishing a clear precedent for the use of thioether-based ligands in copper ion detection. electrochemsci.orgnih.gov

Currently, there is a lack of specific research in the available scientific literature on the development of optical sensor systems that utilize this compound or its parent compound as the primary ligand for analyte detection.

Spectroscopic Techniques for In-situ Reaction Monitoring

While techniques like ¹H NMR and FTIR spectroscopy are powerful tools for the real-time, in-situ monitoring of chemical reactions, providing kinetic and mechanistic insights, there are no specific studies found in the current literature applying these methods to monitor reactions involving this compound. researchgate.netnih.gov General methodologies exist for using benchtop NMR to observe light-activated processes or employing FTIR in recycle reactors to track electrochemically controlled reactions, but their direct application to the synthesis or reactions of this compound has not been reported. nih.govyoutube.com

Applications and Functional Materials

Synthetic Utility in Organic Synthesis

In the realm of organic synthesis, 2-Methyl-1,3,5-trithiane serves as a versatile building block, primarily by enabling unique bond formations through the principle of "umpolung" or polarity inversion.

This compound functions as a masked acyl anion equivalent, specifically for the acetaldehyde (B116499) anion. The parent compound, 1,3,5-trithiane (B122704), is a cyclic trimer of thioformaldehyde (B1214467) and is recognized as a masked source of formaldehyde (B43269). google.comwikipedia.org By substituting one of the protons at the C2 position with a methyl group, the compound becomes a latent form of an acetaldehyde-derived nucleophile.

The key to this utility lies in the ability of the sulfur atoms to stabilize an adjacent carbanion. Treatment of 1,3,5-trithiane with a strong base, such as an organolithium reagent, results in deprotonation to form a lithiated derivative. wikipedia.org This nucleophilic carbanion can then participate in various reactions. Subsequent hydrolysis of the substituted trithiane regenerates a carbonyl group. wikipedia.org In the case of this compound, this strategy provides a synthetic equivalent of the otherwise inaccessible acetaldehyde enolate nucleophile (CH₃C⁻=O).

The deprotonation of 1,3,5-trithianes creates a potent nucleophile, the 1,3,5-trithiane carbanion, which is highly effective for forming new carbon-carbon bonds. A 1970 patent detailed the extensive synthetic utility of alkali metal salts of 1,3,5-trithianes. The synthesis of this compound itself is achieved by reacting the lithium salt of 1,3,5-trithiane with methyl iodide, yielding the product in high purity. wikipedia.org

This lithiated species can react with a wide array of electrophiles, leading to diverse molecular architectures. The reaction of the 1,3,5-trithiane carbanion with various electrophiles opens pathways to numerous functional groups upon hydrolysis of the trithiane moiety. wikipedia.org

Table 1: Carbon-Carbon Bond Forming Reactions with 1,3,5-Trithiane Anion
ElectrophileReaction ConditionsInitial ProductFinal Product (after Hydrolysis)Reference
Aldehydes/KetonesInert solvent (e.g., THF), -50°C to 25°Cα-Hydroxyalkyl-1,3,5-trithianeα-Hydroxy Aldehyde/Ketone wikipedia.org
1,2-EpoxidesInert solvent (e.g., THF), -20°C to 0°Cβ-Hydroxyalkyl-1,3,5-trithianeβ-Hydroxy Aldehyde/Ketone wikipedia.org
Aryl NitrilesInert solvent (e.g., THF), -70°C to 20°CKetimine derivativeα-Keto Aldehyde/Ketone wikipedia.org
Alkyl HalidesInert solvent (e.g., THF)2-Alkyl-1,3,5-trithianeAldehyde/Ketone wikipedia.org

Cyclic thioacetals, such as 1,3-dithianes, are commonly used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. youtube.com 1,3,5-Trithiane and its derivatives serve a similar purpose. The formation of this compound can be envisioned as a method to protect acetaldehyde. The trimerization of aldehydes like acetaldehyde in the presence of an acid catalyst can lead to the formation of the corresponding 2,4,6-trialkyl-1,3,5-trioxane. google.com A similar principle applies to the formation of trithianes from aldehydes and hydrogen sulfide (B99878). wikipedia.org

The cleavage, or deprotection, of the thioacetal to regenerate the carbonyl is a critical step. Various methods have been developed for this transformation, often relying on oxidative cleavage or the use of metal salts that have a high affinity for sulfur.

Table 2: Selected Methods for Thioacetal Deprotection
Reagent/SystemConditionsNotesReference
Mercury(II) Nitrate TrihydrateSolid-phase, grinding at room temp.Fast and efficient for 1,3-dithianes and 1,3-dithiolanes. researchgate.netwikipedia.org
Polyphosphoric Acid (PPA) / Acetic Acid20-45°CMild and convenient method using inexpensive reagents. youtube.com
o-Iodoxybenzoic acid (IBX)Water, room temp.Chemoselective and occurs under neutral conditions. organic-chemistry.org
N-Bromosuccinimide (NBS)Aqueous acetone, ~10°CReported as an effective method for cleaving 2-substituted-1,3,5-trithianes. wikipedia.org

Materials Science and Polymer Chemistry

The sulfur-rich nature of the 1,3,5-trithiane ring makes it an intriguing candidate for applications in materials science, particularly in the synthesis of polymers with unique properties.

Sulfur-containing polymers are of significant interest due to properties such as high refractive indices and thermal stability. While the direct polymerization of this compound is not widely documented, substituted 1,3,5-trithiane structures have been utilized as precursors for functional polymers. A Chinese patent describes a method for preparing polythiol compounds by reacting 2,4,6-trichloroalkyl-1,3,5-trithiane with sodium hydrosulfide (B80085) in the presence of a phase transfer catalyst. The resulting polythiol, which contains the intact 1,3,5-trithiane ring, can be cured with diisocyanates to form polymer compositions with high refractive indices and good heat resistance, suitable for optical materials. google.com

In photopolymerization, coinitiators are often used in Type II systems to generate the initiating free radicals by interacting with a photoinitiator that has been excited by light. researchgate.net Thiol compounds are well-known to function as highly effective co-initiators and chain transfer agents in free-radical polymerizations. researchgate.netusm.edu The mechanism involves the donation of a hydrogen atom from the thiol to the excited photoinitiator or to a propagating polymer chain, which generates a thiyl radical (RS•). researchgate.net

This process offers several advantages:

Radical Generation: The thiyl radical can itself initiate a new polymer chain. researchgate.net

Oxygen Inhibition Reduction: Thiols can mitigate oxygen inhibition, a common problem in radical polymerizations, by reacting with peroxyl radicals to regenerate a thiol radical and prevent termination. researchgate.netusm.edu

Chain Transfer: As chain transfer agents, thiols help control the molecular weight of the resulting polymer. matchemmech.com

While direct studies on this compound as a coinitiator are not prominent, its sulfur-containing structure suggests a potential role in such systems. The hydrogens on the carbon atoms adjacent to the sulfur atoms could potentially be abstracted to form a radical, allowing the compound to act as a chain transfer agent or coinitiator in a manner analogous to other well-studied thiol compounds.

Incorporating Trithiane Building Blocks in Supramolecular Assemblies

The construction of complex, self-assembled supramolecular structures relies on the specific and directional interactions between molecular building blocks. The 1,3,5-trithiane scaffold, with its defined stereochemistry and potential for functionalization at the carbon atoms, presents an interesting candidate for the design of such building blocks. While extensive research has focused on other trigonal core structures like benzene-1,3,5-tricarboxamides and 1,3,5-triazines for creating intricate supramolecular assemblies, the principles can be extended to trithiane-based systems. researchgate.netresearchgate.net

The chair conformation of the 1,3,5-trithiane ring allows for the precise spatial arrangement of substituents. By attaching recognition units or reactive groups to the carbon atoms of the ring, it is possible to direct the self-assembly process. For instance, functionalizing the this compound at the other two carbon positions with groups capable of hydrogen bonding or metal coordination could lead to the formation of discrete molecular cages, 1D chains, or 2D networks. kpi.ua The inherent C3 symmetry of a tri-substituted 1,3,5-trithiane could be exploited to create well-defined, ordered structures. The choice of substituents would dictate the nature of the non-covalent interactions driving the assembly, such as hydrogen bonding, π-π stacking, or metal-ligand coordination. researchgate.net

Table 1: Potential Supramolecular Assemblies with Functionalized this compound Building Blocks

Functional Group at C4 and C6Driving InteractionPotential Supramolecular Structure
Carboxylic AcidsHydrogen Bonding2D honeycomb networks, 1D fibers
Pyridyl GroupsMetal CoordinationDiscrete coordination cages, 1D coordination polymers
Aromatic Ringsπ-π StackingStacked columnar arrays

This table presents hypothetical structures based on the known self-assembly behavior of other trigonal building blocks.

Neutral Carriers in Polymer-Based Sensors

Polymer-based ion-selective electrodes (ISEs) are a class of chemical sensors that utilize a neutral carrier (ionophore) embedded in a polymeric membrane to selectively bind a target ion. The complexation of the ion by the neutral carrier leads to a change in the membrane potential, which can be measured and correlated to the ion's concentration. The key to the sensor's selectivity and sensitivity is the design of the neutral carrier.

While specific studies on this compound as a neutral carrier are not extensively documented, its structural features suggest potential in this application. The sulfur atoms of the trithiane ring are soft Lewis bases, which implies a preference for binding to soft Lewis acidic metal ions, such as heavy metals like lead(II), cadmium(II), and mercury(II).

To function as a neutral carrier, the this compound molecule would need to be rendered lipophilic to ensure its retention within the polymer membrane, which is typically made of polyvinyl chloride (PVC). This could be achieved by introducing long alkyl chains as substituents on the trithiane ring. The methyl group in this compound already contributes to its lipophilicity. Further functionalization would be necessary to create a pre-organized binding cavity for the target metal ion, enhancing the selectivity of the complexation. The design would aim to create a three-dimensional structure that complements the size, charge, and coordination geometry of the target ion.

Coordination Chemistry and Metal Ion Complexation

The electron-rich sulfur atoms of the 1,3,5-trithiane ring make it an effective ligand for a variety of metal ions, particularly those classified as soft acids according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. The coordination chemistry of trithiane derivatives is a field of interest for developing new catalysts, materials with interesting electronic properties, and systems for ion recognition and separation.

Ligand Design for Heavy Metal Receptors

The selective binding of toxic heavy metal ions is a significant goal in environmental chemistry and toxicology. Ligands designed for this purpose often feature soft donor atoms like sulfur, which exhibit a strong affinity for heavy metal cations. The 1,3,5-trithiane framework provides a pre-organized platform of three sulfur atoms that can act as a tridentate ligand.

In the case of this compound, the sulfur atoms can coordinate to a metal center in a facial or meridional fashion, depending on the conformational constraints of the ring and the coordination preferences of the metal ion. For the design of a selective heavy metal receptor, the trithiane scaffold can be further modified to enhance both the affinity and selectivity for a specific ion. This can be achieved by:

Introducing additional donor groups: Attaching other ligating groups to the carbon atoms of the trithiane ring can increase the denticity of the ligand and create a more encapsulating binding pocket.

Controlling the conformation: The substituents on the ring can influence the conformational equilibrium of the trithiane, pre-organizing the sulfur donor atoms for optimal binding to a target ion of a specific size.

Incorporating a signaling unit: For sensor applications, a chromophore or fluorophore can be attached to the ligand. A change in the spectroscopic properties of this unit upon metal ion complexation would provide a detectable signal.

Table 2: Potential Heavy Metal Complexation with this compound-Based Ligands

Target Heavy Metal IonProposed Ligand ModificationPotential Coordination Mode
Mercury(II)Introduction of two additional thiol groupsPentadentate (S5)
Lead(II)Attachment of two pyridyl armsPentadentate (S3N2)
Cadmium(II)Functionalization with two carboxylate groupsPentadentate (S3O2)

This table outlines hypothetical ligand designs for selective heavy metal binding based on the principles of coordination chemistry.

Spectroscopic and Electrochemical Studies of Complexes

The characterization of metal complexes formed with this compound and its derivatives relies on a suite of spectroscopic and electrochemical techniques. These methods provide valuable insights into the structure, bonding, and electronic properties of the complexes.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the trithiane ligand to a diamagnetic metal ion. Changes in the chemical shifts of the protons and carbons of the trithiane ring upon complexation provide information about the binding site and the conformational changes in the ligand.

Infrared (IR) Spectroscopy: The coordination of the sulfur atoms to a metal ion can lead to shifts in the C-S stretching vibrations in the IR spectrum. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex can result in the appearance of new absorption bands in the UV-Vis spectrum, corresponding to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions for transition metal complexes. bendola.com These spectral changes can be used to determine the stoichiometry and stability constants of the complexes through spectrophotometric titrations.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the mass-to-charge ratio of the metal complexes and confirming their stoichiometry.

Electrochemical Studies:

Cyclic Voltammetry (CV): This technique can be used to study the redox properties of the metal complexes. If the metal ion is redox-active, its oxidation or reduction potential will be influenced by the coordination environment provided by the trithiane ligand. The electrochemical behavior can also be used to assess the stability of the complex in different oxidation states.

Table 3: Hypothetical Spectroscopic and Electrochemical Data for a [M(this compound)]2+ Complex

TechniqueParameterHypothetical Value
1H NMRΔδ (ppm) for CH2 protons+0.2 to +0.5
IRν(C-S) (cm-1)Shift of 10-20 cm-1 to lower frequency
UV-Visλmax (nm) for LMCT band250 - 350
Cyclic VoltammetryE1/2 (V) vs. Ag/AgCl+0.4 (for a redox-active metal M)

This table presents plausible data for a hypothetical metal complex with this compound, based on typical values observed for thioether complexes.

Formation and Detection in Complex Systems

Formation in Natural Product Chemistry and Biochemical Pathways

The occurrence of 2-Methyl-1,3,5-trithiane in various natural and processed systems is a direct consequence of complex chemical transformations involving sulfur compounds and carbonyls. Its formation is particularly noted in the context of thermal degradation of sulfur-containing amino acids and the multifaceted Maillard reaction.

This compound is a recognized volatile compound that contributes to the aroma of cooked meats. Its genesis is intricately linked to the thermal degradation of the sulfur-containing amino acid, cysteine. During processes such as cooking, cysteine breaks down to produce hydrogen sulfide (B99878) (H₂S).

Simultaneously, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, generates a plethora of reactive carbonyl compounds. One such key intermediate is acetaldehyde (B116499) (CH₃CHO). The subsequent reaction between the generated hydrogen sulfide and acetaldehyde leads to the formation of this compound. This compound is one of several sulfur-containing heterocyclic compounds that are crucial to the development of characteristic meat flavors. The Maillard reaction is a complex process that results in a wide array of flavor and aroma compounds, as well as brown nitrogenous polymers known as melanoidins. wikipedia.orgnih.gov The reaction proceeds through several stages, beginning with the condensation of a sugar's carbonyl group with an amino acid's amino group to form a glycosylamine, which then rearranges to a ketosamine. wikipedia.org Further reactions of these intermediates lead to the formation of various flavor compounds. wikipedia.org

The table below summarizes key flavor compounds that can be generated during the Maillard reaction.

Compound ClassExample CompoundAssociated Flavor/Aroma
Pyrazines2,3,5,6-TetramethylpyrazineNutty, roasted
Furans2-FurfurylthiolRoasted coffee
Pyrroles2-Acetyl-1-pyrrolineBiscuit, cracker-like
Thiophenes2-MethylthiopheneMeaty
TrithianesThis compoundSulfurous, meaty

The primary precursors for the biogenesis of this compound are acetaldehyde and hydrogen sulfide.

Acetaldehyde (CH₃CHO): In biological and food systems, acetaldehyde is a common metabolic intermediate. It can be formed through various pathways, including the Maillard reaction, lipid oxidation, and microbial fermentation.

Hydrogen Sulfide (H₂S): This is a volatile sulfur compound primarily derived from the enzymatic or thermal degradation of sulfur-containing amino acids, with cysteine being a major contributor.

The biogenesis of this compound involves the acid-catalyzed reaction of three molecules of acetaldehyde with three molecules of hydrogen sulfide. This reaction results in the formation of the stable six-membered heterocyclic ring structure of this compound. This is analogous to the formation of its parent compound, 1,3,5-trithiane (B122704), which is synthesized from formaldehyde (B43269) and hydrogen sulfide. wikipedia.orgwikipedia.org Trithianes are generally formed from the thiation of aldehydes or ketones. wikipedia.org

Environmental Presence and Analysis

The study of organosulfur compounds in the environment is crucial for understanding the global sulfur cycle and the fate of pollutants. While the presence of this compound is well-documented in food chemistry, its detection in environmental matrices is less commonly reported.

There is limited specific data in readily available scientific literature detailing the widespread presence of this compound in environmental matrices such as sewage sludge. Analysis of volatile organic compounds in wastewater and sludge is a complex task, and the presence of a specific compound can be highly dependent on the industrial and domestic inputs to the wastewater treatment plant. However, given that the precursors for its formation (acetaldehyde and hydrogen sulfide) can be present in anaerobic environments like sewage sludge digesters, its formation in trace amounts is plausible.

Sulfur is an essential element for all life and plays a critical role in various environmental processes. nih.gov It exists in numerous oxidation states and is a component of many organic and inorganic compounds. nih.gov In the environment, sulfur compounds are subject to a complex cycle of transformations, including oxidation, reduction, and assimilation by organisms.

The environmental chemistry of sulfur is significantly impacted by anthropogenic activities, particularly the combustion of fossil fuels, which releases large quantities of sulfur dioxide (SO₂). sciencemadness.org In the atmosphere, SO₂ can be oxidized to sulfur trioxide (SO₃), which then reacts with water to form sulfuric acid (H₂SO₄), a major component of acid rain. sciencemadness.org

Organosulfur compounds, such as this compound, are part of this broader cycle. They can be formed through biological processes and the degradation of organic matter. Many organosulfur compounds are known for their strong odors, such as the smells associated with garlic and onions. nih.gov The study of these compounds helps in understanding biogeochemical cycles, atmospheric chemistry, and the environmental fate of both natural and synthetic sulfur-containing substances.

The table below lists some of the key sulfur compounds and their roles in environmental chemistry.

CompoundFormulaRole in Environmental Chemistry
Sulfur DioxideSO₂A primary air pollutant, precursor to acid rain. sciencemadness.org
Hydrogen SulfideH₂SA toxic gas produced from anaerobic decay, contributes to the natural sulfur cycle. nih.gov
Sulfuric AcidH₂SO₄A major component of acid rain, formed from the atmospheric oxidation of SO₂. sciencemadness.org
Dimethyl Sulfide(CH₃)₂SA significant biogenic sulfur compound that influences cloud formation.
CysteineC₃H₇NO₂SA sulfur-containing amino acid, a biological precursor to many sulfur compounds. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The conventional synthesis of substituted trithianes often involves the alkylation of a lithiated 1,3,5-trithiane (B122704) precursor. wikipedia.org This established method provides a direct, albeit traditional, route to 2-Methyl-1,3,5-trithiane. Future research, however, should pivot towards more innovative and sustainable synthetic methodologies.

Key Research Objectives:

Green Chemistry Protocols: The development of eco-friendly synthesis methods is paramount. This includes exploring sonochemical approaches, which use ultrasound to drive reactions, and microwave-assisted synthesis, both of which can reduce reaction times and reliance on harsh solvents. nih.gov

Visible-Light Photoredox Catalysis: This rapidly emerging field in organic synthesis offers mild reaction conditions for forming complex molecules. nih.gov Investigating visible-light-mediated pathways for the direct C-H methylation of 1,3,5-trithiane or for novel ring-forming strategies could provide highly efficient and selective access to this compound and its derivatives. nih.gov

Flow Chemistry Synthesis: Continuous flow reactors offer superior control over reaction parameters, improved safety, and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for material or biomedical applications.

Deeper Understanding of Structure-Reactivity Relationships

The core structure of 1,3,5-trithiane is a six-membered ring with alternating sulfur and methylene (B1212753) groups. wikipedia.org The introduction of a methyl group at the C2 position breaks the symmetry of the parent molecule and is expected to induce notable changes in its stereoelectronic properties.

A comprehensive investigation into these changes is crucial for predicting and controlling the compound's reactivity. Future studies should focus on:

Conformational Analysis: Detailed computational and spectroscopic (e.g., advanced NMR) studies are needed to determine the preferred conformational state of the 2-methyl substituted ring and the energetic barriers between different chair and boat conformations.

Electronic Effects: The electron-donating nature of the methyl group will influence the electron density of the trithiane ring. This could affect the acidity of the remaining methylene protons and the nucleophilicity of the sulfur atoms, thereby altering its reactivity in processes like further alkylation or oxidation.

Steric Influence: The steric bulk of the methyl group could direct the regioselectivity of subsequent reactions, providing a handle for synthesizing more complex, selectively substituted trithiane derivatives. Understanding this steric hindrance is key to designing targeted synthetic transformations.

Development of New Functional Materials and Advanced Sensors

Sulfur-containing heterocyclic compounds are increasingly recognized for their utility in materials science, particularly in the development of organic electronics and functional polymers. chemimpex.comrsc.org The unique electronic structure of the trithiane ring, combined with the modifications brought by the methyl group, makes this compound a promising candidate for creating novel materials.

Prospective Research Areas:

Polymer Science: this compound could be explored as a monomer or a co-monomer in polymerization reactions. The resulting sulfur-rich polymers may exhibit enhanced thermal stability, chemical resistance, or unique optical properties, making them suitable for specialty coatings or advanced manufacturing. chemimpex.commdpi.com

Advanced Sensors: Fluorescent nanomaterials, such as sulfur quantum dots, have shown great promise in sensing applications. rsc.org The this compound scaffold could be functionalized with chromophores or fluorophores to create chemosensors. The sulfur atoms in the ring have an affinity for certain metal ions, suggesting that these sensors could be designed for the selective detection of environmental pollutants or biologically relevant cations. nih.gov

Interdisciplinary Applications in Biomedical Science

Organosulfur compounds and sulfur-containing heterocycles are cornerstones of medicinal chemistry, forming the core of numerous approved drugs. jmchemsci.comsci-hub.seresearchgate.net While the direct biological activity of this compound is unknown, its structure merits investigation as a scaffold for developing new therapeutic agents.

Many enzymes have active sites that can accommodate and interact with small heterocyclic molecules. Sulfur-containing heterocycles have been successfully developed as inhibitors for various enzyme classes, including cholinesterases. sci-hub.senih.gov Future research could involve screening this compound and its derivatives against a panel of disease-relevant enzymes. The trithiane core could serve as a novel pharmacophore, with the methyl group and other potential substitutions providing the specificity needed to achieve potent and selective inhibition.

The ability of small molecules to modulate cellular signaling pathways is a key principle of modern pharmacology. researchgate.netnih.gov Pathological conditions like inflammation and cancer are often driven by dysregulated signaling cascades such as the NF-κB and MAPK pathways. nih.govfrontiersin.orgresearchgate.net Organosulfur compounds derived from natural sources are known to modulate these pathways. frontiersin.org A critical area for future investigation is whether this compound can penetrate cells and influence these critical signaling networks. Such studies could reveal novel mechanisms of action and position the compound as a lead structure for developing anti-inflammatory or anti-cancer agents. researchgate.netnih.gov

The control of gene expression by small molecules is a frontier in chemical biology and therapeutics. nih.gov Sulfur, through disulfide bonds in transcription factors and modifications to nucleic acids, plays an intrinsic role in gene regulation. nih.govwikipedia.orgrsc.org As a small, potentially cell-permeable organosulfur compound, this compound could be investigated for its ability to interact with the cellular machinery that controls gene expression. Research could explore its potential to bind to DNA- or RNA-binding proteins or to influence the epigenetic landscape, opening up entirely new possibilities for therapeutic intervention.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 1,3,5-Trithiane This data is provided as a reference point for the unsubstituted core structure.

PropertyValueSource
Molecular FormulaC₃H₆S₃ nih.gov
Molar Mass138.27 g/mol sigmaaldrich.com
AppearanceColorless/White solid wikipedia.org
Melting Point215-220 °C (decomposes) sigmaaldrich.com
Synonymssym-Trithiane, Thioformaldehyde (B1214467) trimer nih.govsigmaaldrich.com

Table 2: Summary of Potential Future Research Applications for this compound

Research AreaSpecific FocusPotential OutcomeRelevant Section
Novel SynthesisGreen Chemistry Protocols (Sonochemistry, Microwave)More sustainable and efficient synthesis10.1
Visible-Light Photoredox CatalysisHighly selective and mild condition synthesis10.1
Functional MaterialsSulfur-Rich PolymersNew materials with enhanced thermal/chemical properties10.3
Chemosensor DevelopmentSelective sensors for metal ions or other analytes10.3
Biomedical ScienceEnzyme InhibitionDiscovery of novel therapeutic agents10.4.1
Modulation of Cellular SignalingNew anti-inflammatory or anti-cancer leads10.4.2
Gene Expression RegulationInnovative tools for chemical biology and therapeutics10.4.3

Metabolic Pathway Interactions

The metabolism of this compound is an area ripe for investigation. While direct studies on this specific compound are not extensively documented, the metabolic fate of related sulfur-containing heterocycles and methylated compounds can provide a framework for future research. Key areas of focus would likely include oxidation and demethylation processes.

Hypothetical Metabolic Pathways:

Drawing parallels from the biotransformation of other xenobiotics, the metabolic pathways of this compound could involve several key enzymatic reactions. The presence of sulfur atoms in the trithiane ring suggests that S-oxidation by cytochrome P450 enzymes or flavin-containing monooxygenases (FMOs) is a probable route. This could lead to the formation of sulfoxides and sulfones, which would significantly alter the polarity and biological activity of the parent compound.

Furthermore, the methyl group attached to the trithiane ring is a likely target for demethylation reactions. N-demethylases have been shown to remove methyl groups from various compounds, and analogous S-demethylation enzymes could play a role in the metabolism of this compound. researchgate.net The process of N-demethylation can be catalyzed by enzymes like horseradish peroxidase in the presence of strong oxidants. researchgate.net

Enzymatic Interactions:

Future studies should aim to identify the specific enzymes responsible for the metabolism of this compound. In vitro experiments using liver microsomes, hepatocytes, and recombinant drug-metabolizing enzymes would be crucial in elucidating the primary metabolic routes. S-adenosyl-L-methionine (SAM) is a key molecule involved in methylation reactions within biological systems, acting as a primary methyl group donor. nih.gov Understanding how this compound interacts with SAM-dependent enzymes could provide insights into its potential to disrupt cellular methylation processes. nih.gov

Research into the biotransformation of structurally similar compounds can offer valuable clues. For instance, studies on the metabolism of other therapeutic agents have revealed processes of oxidation and N-demethylation, resulting in various metabolites. nih.gov A novel metabolite, a carbamate (B1207046) glucuronide, was identified in the bile, formed from an intermediate carbamic acid. nih.gov

The table below outlines potential areas of investigation for the metabolic pathway interactions of this compound.

Research AreaPotential FocusRationale
Enzymatic Profiling Identification of specific cytochrome P450 and FMO isoforms involved in oxidation.To understand the primary enzymes responsible for the initial metabolic steps.
Metabolite Identification Isolation and characterization of sulfoxide, sulfone, and demethylated metabolites.To construct a comprehensive metabolic map of the compound.
Methylation Dynamics Investigation of interactions with S-adenosyl-L-methionine (SAM) and methyltransferases.To assess the potential for the compound to influence cellular methylation patterns.

Advanced Computational Modeling and Prediction

Advanced computational modeling offers a powerful, non-invasive approach to predict the physicochemical properties, biological activity, and potential interactions of this compound. These in silico methods can guide future experimental research and provide a deeper understanding of the molecule's behavior at an atomic level.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Studies:

Quantum mechanics calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. dntb.gov.ua Such studies can predict the most likely sites for metabolic attack, such as the sulfur atoms or the methyl group. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods can be used to simulate the compound's interaction with biological macromolecules, like enzymes. rsc.orgrsc.org These simulations can provide detailed insights into the binding modes and energies within an enzyme's active site, helping to explain the substrate specificity and catalytic mechanisms of metabolizing enzymes. rsc.orgrsc.org For example, QM/MM studies have been used to explore the photophysics of cytosine aza-analogues in solution. rsc.org

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations are a valuable tool for studying the dynamic behavior of molecules over time. chemrxiv.org MD simulations can be used to explore the conformational landscape of this compound and to model its interactions with lipid membranes and proteins. peerj.commdpi.com This can help in predicting its absorption, distribution, and potential to cross biological barriers. High-throughput molecular dynamics simulations can even be used to screen the compound against a large number of biological targets, identifying potential off-target effects or new therapeutic applications. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models for a series of related trithiane derivatives, it would be possible to predict the activity of this compound and to design new analogs with improved properties. nih.gov These models can incorporate a wide range of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build a comprehensive predictive tool. nih.gov

The table below summarizes the potential applications of advanced computational modeling for this compound.

Modeling TechniqueApplicationPredicted Outcomes
Quantum Mechanics (QM) Electronic structure analysis and reactivity prediction.Identification of metabolic hotspots and prediction of reaction mechanisms.
Molecular Dynamics (MD) Simulation of interactions with biological systems.Understanding of membrane permeability, protein binding, and conformational dynamics.
QSAR Prediction of biological activity based on structure.Guidance for the design of new analogs with optimized properties.

By leveraging these advanced computational approaches, researchers can significantly accelerate the exploration of this compound's properties and potential applications, paving the way for more focused and efficient experimental investigations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.